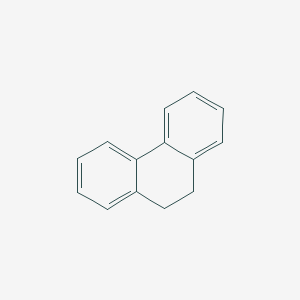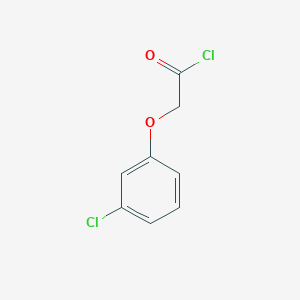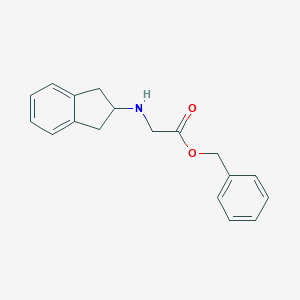
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents such as ethanol and chloroform. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
作用機序
The mechanism of action of Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate is not fully understood. However, it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has several advantages and limitations for lab experiments. One advantage is its solubility in organic solvents, which makes it easy to handle and use in various experiments. However, the compound is also sensitive to air and light, which can affect its stability. Additionally, the compound is relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate. One direction is to further investigate its potential therapeutic effects in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, more research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
合成法
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate can be synthesized using different methods, including the Mannich reaction and the reductive amination of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid. The Mannich reaction involves the reaction of benzylamine with 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde and formaldehyde in the presence of acid catalysts. The reductive amination method involves the reaction of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid with benzylamine and sodium cyanoborohydride.
科学的研究の応用
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate has been studied for its potential applications in various scientific fields. It has been used as a ligand in the synthesis of metal complexes for catalytic applications. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use in the treatment of cancer.
特性
CAS番号 |
119543-21-4 |
|---|---|
製品名 |
Benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
benzyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C18H19NO2/c20-18(21-13-14-6-2-1-3-7-14)12-19-17-10-15-8-4-5-9-16(15)11-17/h1-9,17,19H,10-13H2 |
InChIキー |
MGQDFTONQLSUFZ-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



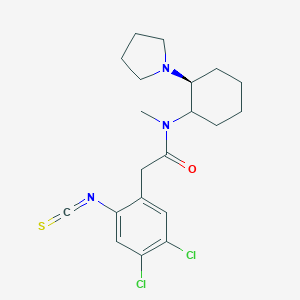
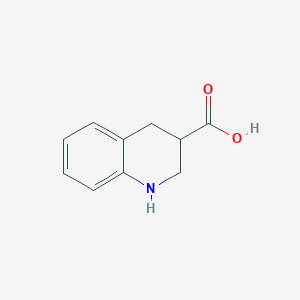

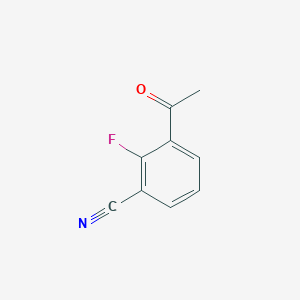
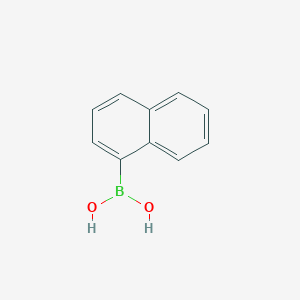
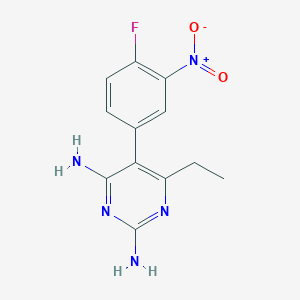

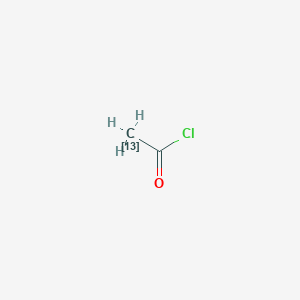
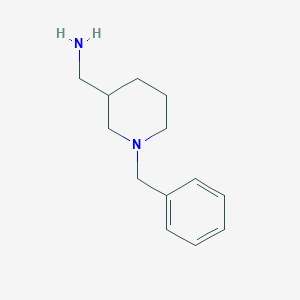
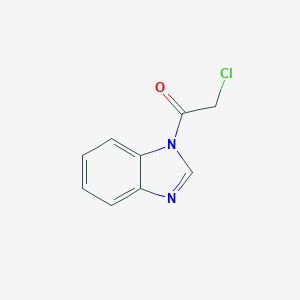
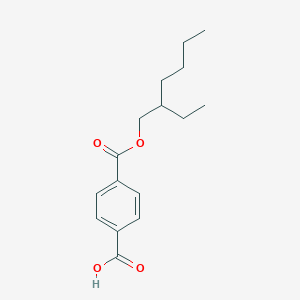
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
